D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxopentadecyl)oxy)tetradecanoate), (2(R),3(R))-
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Overview
Description
GLA-92 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of gamma-linolenic acid, an omega-6 fatty acid found primarily in seed oils. Gamma-linolenic acid is known for its anti-inflammatory and anti-cancer properties, making GLA-92 a compound of interest for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLA-92 involves several steps, starting from gamma-linolenic acid. The process typically includes esterification, hydrogenation, and purification steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the esterification step might use sulfuric acid as a catalyst, while hydrogenation could involve palladium on carbon as a catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of GLA-92 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput. Quality control measures are stringent to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
GLA-92 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Halogenation and nitration are common substitution reactions for GLA-92.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GLA-92 can yield various carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce functional groups like halogens or nitro groups, altering the compound’s properties .
Scientific Research Applications
GLA-92 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and coatings
Mechanism of Action
The mechanism of action of GLA-92 involves its interaction with various molecular targets and pathways. It is known to inhibit the hypoxia-inducible factor 1-alpha pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, GLA-92 modulates the activity of enzymes like cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory responses .
Comparison with Similar Compounds
GLA-92 is often compared with other omega-6 fatty acid derivatives like gamma-linolenic acid and arachidonic acid. While all these compounds share some common properties, GLA-92 is unique due to its specific molecular structure, which imparts distinct biological activities. Similar compounds include:
- Gamma-linolenic acid
- Arachidonic acid
- Eicosapentaenoic acid
GLA-92 stands out due to its enhanced stability and targeted biological effects, making it a valuable compound for various applications.
Properties
CAS No. |
125056-31-7 |
---|---|
Molecular Formula |
C49H94NO13P |
Molecular Weight |
936.2 g/mol |
IUPAC Name |
[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] pentadecanoate |
InChI |
InChI=1S/C49H94NO13P/c1-4-7-10-13-16-19-20-21-24-27-30-33-36-44(54)60-41(35-32-29-26-23-18-15-12-9-6-3)38-45(55)62-48-46(49(56)61-42(39-51)47(48)63-64(57,58)59)50-43(53)37-40(52)34-31-28-25-22-17-14-11-8-5-2/h40-42,46-49,51-52,56H,4-39H2,1-3H3,(H,50,53)(H2,57,58,59)/t40-,41-,42-,46-,47-,48-,49-/m1/s1 |
InChI Key |
PWSNRBFUCXJKEV-FOODAVFPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origin of Product |
United States |
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